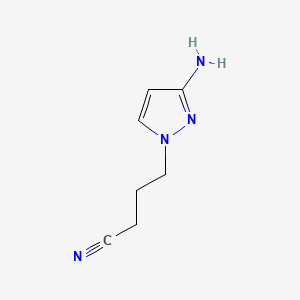

4-(3-amino-1H-pyrazol-1-yl)butanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(3-amino-1H-pyrazol-1-yl)butanenitrile” is a chemical compound with the CAS Number: 169266-68-6 . It has a molecular weight of 150.18 and its IUPAC name is 4-(3-amino-1H-pyrazol-1-yl)butanenitrile . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for “4-(3-amino-1H-pyrazol-1-yl)butanenitrile” is 1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) . The compound contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), 1 nitrile (aliphatic), and 1 Pyrazole .Physical And Chemical Properties Analysis

The compound is in the form of an oil . It has a storage temperature of room temperature .Scientific Research Applications

Medicinal Chemistry

The pyrazole nucleus is an easily synthesized scaffold with significant therapeutic potential. Among pyrazole derivatives, aminopyrazoles—bearing a free amino group at the 3, 4, or 5 position—have garnered attention due to their ability to serve as useful ligands for receptors, enzymes, and other targets. Specifically, 4-(3-amino-1H-pyrazol-1-yl)butanenitrile falls into this category.

Structure and Biological Properties:- Anticancer/anti-inflammatory properties : Recent studies have demonstrated the efficacy of aminopyrazoles in these areas. Notably, the approval of Pirtobrutinib, a reversible inhibitor of Bruton Kinase (BTK), highlights the potential of this class of compounds .

Treatment of Idiopathic Pulmonary Fibrosis (IPF)

- 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide has been identified as an effective inhibitor for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung disease .

Antibacterial and Antifungal Activities

- While specific studies on 4-(3-amino-1H-pyrazol-1-yl)butanenitrile are limited, pyrazoline derivatives have shown antibacterial and antifungal properties. Further exploration in this area could reveal its potential .

Antipromastigote Activity

- A molecular simulation study justified the potent in vitro antipromastigote activity of a related pyrazoline derivative. This compound exhibited favorable binding patterns in the active site of LmPTR1, an enzyme associated with leishmaniasis .

Neurotoxic Potential

- Another synthesized pyrazoline derivative was investigated for its neurotoxic effects. Behavioral parameters and enzyme activity were assessed in alevins, providing insights into its impact on the brain .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyrazole derivatives can interact with a variety of biological targets, including receptors or enzymes such as p38mapk, and different kinases .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects .

Result of Action

Pyrazole derivatives are known to have a variety of effects at the molecular and cellular level .

properties

IUPAC Name |

4-(3-aminopyrazol-1-yl)butanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKDETKBCPNBLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, [(2-ethoxy-1-methoxycyclopropyl)ethynyl]trimethyl-, (1S-trans)- (9CI)](/img/no-structure.png)

![(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574402.png)

![1-(Azetidin-3-yl)-4-[(2-methylpropan-2-yl)oxy]piperidine;dihydrochloride](/img/structure/B574409.png)

![4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide](/img/structure/B574418.png)